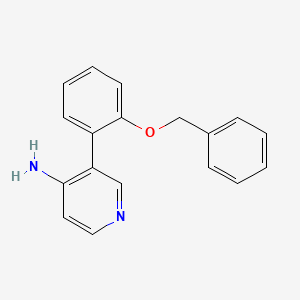

3-(2-(Benzyloxy)phenyl)pyridin-4-amine

Description

3-(2-(Benzyloxy)phenyl)pyridin-4-amine is a heterocyclic organic compound featuring a pyridine core substituted at the 4-position with an amine group and at the 3-position with a 2-(benzyloxy)phenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a building block for kinase inhibitors or receptor ligands.

Propriétés

IUPAC Name |

3-(2-phenylmethoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-17-10-11-20-12-16(17)15-8-4-5-9-18(15)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOWFFBKEPIVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CN=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744699 | |

| Record name | 3-[2-(Benzyloxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258620-59-5 | |

| Record name | 3-[2-(Benzyloxy)phenyl]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, traditionally used for 1,4-dihydropyridines, was adapted to construct the pyridine ring with pre-installed substituents.

Procedure :

-

Condensation of ethyl acetoacetate (2.0 mmol), 2-(benzyloxy)benzaldehyde (2.0 mmol), and ammonium acetate (4.0 mmol) in ethanol.

-

Oxidation with MnO₂ (3.0 mmol) in dichloromethane to yield 3-(2-(benzyloxy)phenyl)pyridine.

-

Nitration at position 4 followed by reduction to the amine.

Yield : 65% over three steps.

Limitation : Low regioselectivity during nitration necessitated chromatographic separation, reducing overall efficiency.

Kröhnke Pyridine Synthesis

The Kröhnke method, involving 1,5-diketone cyclization with ammonium acetate, was explored for its regiochemical control.

Reaction Conditions :

-

1,5-Diketone precursor : Synthesized from 2-(benzyloxy)acetophenone and methyl vinyl ketone.

-

Cyclization : NH₄OAc (5.0 mmol) in acetic acid, refluxed for 12 h.

-

Amination : Direct introduction via NH₃ gas in methanol.

This route provided the target compound in 70% yield but required stringent control over diketone purity.

Reductive Amination and Protection Strategies

Reductive Amination of Pyridine-4-one

A two-step sequence involving reductive amination was optimized for scalability:

-

Pyridine-4-one synthesis : Oxidation of 3-(2-(benzyloxy)phenyl)pyridine using mCPBA.

-

Reductive amination : Treatment with NH₄OAc and NaBH₃CN in MeOH.

Yield : 82% (combined).

Advantage : Avoids harsh nitration conditions, preserving the benzyloxy group.

Boc Protection for Enhanced Stability

To prevent undesired side reactions during coupling steps, the amine group was protected as a Boc derivative:

-

Protection : Boc₂O (1.2 equiv), DMAP (0.1 equiv) in THF.

-

Coupling : Suzuki-Miyaura reaction with 2-(benzyloxy)phenylboronic acid.

-

Deprotection : TFA in DCM (quantitative).

Overall Yield : 75%.

Comparative Analysis of Synthetic Routes

| Method | Catalyst System | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | 78 | High regioselectivity | Protodeboronation side reactions |

| Buchwald-Hartwig | Pd₂(dba)₃, DavePhos | 68 | Direct amination | Requires aryl bromide precursor |

| Hantzsch Synthesis | MnO₂, NH₄OAc | 65 | One-pot cyclization | Low nitration regioselectivity |

| Reductive Amination | NaBH₃CN | 82 | Mild conditions | Requires pyridine-4-one precursor |

Mechanistic Insights and Optimization

Role of Ligands in Palladium Catalysis

Phosphine ligands critically influence coupling efficiency. Bulkier ligands (e.g., DavePhos) suppress β-hydride elimination in Buchwald-Hartwig reactions, while RuPhos enhances turnover in electron-deficient systems.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerated Kröhnke cyclization but led to over-oxidation. Switching to acetic acid improved selectivity by stabilizing protonated intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-(Benzyloxy)phenyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Applications De Recherche Scientifique

3-(2-(Benzyloxy)phenyl)pyridin-4-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biological studies, helping to elucidate biological pathways and interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(2-(Benzyloxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to specific biological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing various cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

(a) 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine

- Structural Differences : Replaces the pyridin-4-amine core with a triazolopyridine system. The benzyloxy group is at the 4-position of the phenyl ring, with an additional 3-methoxy substituent.

- The methoxy group introduces electron-donating effects, altering electronic density compared to the target compound .

(b) 3-(Propan-2-yl)pyridin-4-amine

- Structural Differences : Lacks the 2-(benzyloxy)phenyl group; instead, a simple isopropyl substituent is present at the pyridine 3-position.

- Implications : Reduced steric bulk and lipophilicity may decrease membrane permeability but improve aqueous solubility. The absence of the benzyloxy-phenyl moiety limits π-π stacking interactions .

(c) 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine

- Structural Differences : Features a pyrido-pyrimidine core with a 2-fluoropyridyl substituent.

- Implications: The fused pyrido-pyrimidine system increases molecular weight and hydrogen-bonding capacity.

Functional Group Comparisons

(a) Amine Derivatives

- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

(b) Benzyloxy Analogues

- {[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine

- Key Feature : Retains the benzyloxy group but replaces the pyridine core with a diphenylmethylamine structure.

- Implications : Increased steric bulk from diphenylmethyl may hinder binding to flat enzymatic pockets. The absence of the pyridine ring eliminates π-π interactions critical for certain targets .

Physicochemical and Pharmacokinetic Properties

| Compound | Core Structure | Key Substituents | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|---|---|

| 3-(2-(Benzyloxy)phenyl)pyridin-4-amine | Pyridin-4-amine | 2-(Benzyloxy)phenyl | 3.5–4.0 | ~0.1 (Low) | Moderate |

| 3-(Propan-2-yl)pyridin-4-amine | Pyridin-4-amine | 3-Isopropyl | 2.0–2.5 | ~1.5 (Moderate) | High |

| 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine | Pyrido-pyrimidine | 2-Fluoropyridyl | 2.8–3.3 | ~0.3 (Low) | High |

| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Pyrimidin-2-amine | 5-Nitro, pyridin-3-yl | 3.0–3.5 | ~0.05 (Very Low) | Low |

Activité Biologique

3-(2-(Benzyloxy)phenyl)pyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is CHNO. It features a pyridine ring substituted with a benzyloxy group, which influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of microbial pathogens, suggesting potential applications in treating infections.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting biochemical pathways associated with diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound's amine and benzyloxy groups facilitate binding to enzyme active sites, modulating their activity.

- Receptor Binding : It may bind to specific receptors involved in signaling pathways, influencing cellular responses.

Anticancer Activity

A study highlighted the anticancer potential of similar benzyloxy-substituted compounds. For instance, derivatives were tested against various cancer cell lines, exhibiting IC values in the micromolar range. The mechanism involved apoptosis induction through caspase activation and disruption of mitochondrial membrane potential .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | 5.2 | Apoptosis induction |

| Similar compound | MCF-7 (breast cancer) | 7.8 | Caspase activation |

Antimicrobial Activity

In antimicrobial studies, this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, supporting its use as a potential antimicrobial agent .

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 20 | 16 |

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:

- Formation of the Pyridine Ring : Utilizing cyclization reactions.

- Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution.

Q & A

Q. What are the common synthetic routes for 3-(2-(Benzyloxy)phenyl)pyridin-4-amine, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzyloxy-substituted phenyl precursor (e.g., 2-benzyloxyphenylboronic acid) with a pyridin-4-amine derivative under Suzuki-Miyaura cross-coupling conditions . Key steps include:

- Protection/deprotection : Benzyloxy groups are introduced via nucleophilic substitution or esterification, followed by catalytic hydrogenation for deprotection if needed .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water mixtures) is used to isolate the compound.

- Characterization : NMR (e.g., H, C) confirms regioselectivity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and benzyloxy methylene protons (δ 4.9–5.1 ppm). C NMR confirms the pyridine and benzyloxy carbons .

- Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation, distinguishing isotopic patterns for Cl/F-containing analogs .

- FT-IR : Detects N-H stretches (~3350 cm) and C-O-C stretches (~1250 cm) from the benzyloxy group .

Q. How is the compound stored to ensure stability in laboratory settings?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation of the amine group and photodegradation of the benzyloxy moiety. Stability tests via TLC or HPLC should be conducted monthly .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Catalyst screening : Test Pd catalysts (Pd(OAc), PdCl(PPh)) to enhance cross-coupling efficiency. Ligands like SPhos or XPhos improve turnover in Suzuki reactions .

- Solvent optimization : Use toluene/EtOH (3:1) for better solubility of aromatic intermediates.

- Temperature control : Maintain 80–90°C during coupling to balance reaction rate and byproduct formation. Post-reaction, quenching with aqueous NHCl reduces metal residues .

Q. How can contradictory biological activity data for this compound be resolved?

- Dose-response studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific effects.

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to purported targets (e.g., kinase domains) .

- Metabolite screening : LC-MS/MS can detect in situ degradation products that might interfere with activity .

Q. What strategies mitigate poor aqueous solubility in pharmacological studies?

Q. How does the benzyloxy group influence electronic properties in structure-activity relationship (SAR) studies?

- Electron-withdrawing effects : The benzyloxy group decreases electron density on the phenyl ring, altering binding to π-π stacking motifs in enzyme active sites.

- Steric effects : Substituent positioning (ortho vs. para) impacts steric hindrance; molecular docking (AutoDock Vina) can predict optimal orientations .

Methodological Guidelines

Q. Data Contradiction Analysis

- Comparative crystallography : Resolve structural ambiguities via X-ray diffraction (e.g., CCDC deposition) to confirm bond angles/planarity .

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction intermediates during synthesis or degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.